molecular formula C21H16F3N3O3 B6546951 N-(4-carbamoylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-78-1

N-(4-carbamoylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546951
CAS No.: 946332-78-1
M. Wt: 415.4 g/mol
InChI Key: CSAKFPKMOMSACZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine core substituted at the 1-position with a 4-(trifluoromethyl)benzyl group and at the 3-position with a carboxamide-linked 4-carbamoylphenyl moiety.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)15-7-3-13(4-8-15)12-27-11-1-2-17(20(27)30)19(29)26-16-9-5-14(6-10-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAKFPKMOMSACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are discussed below:

BMS-777607 (Met Kinase Inhibitor)

Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

  • Core : 1,2-dihydropyridine with 2-oxo and 3-carboxamide groups.
  • Substituents: 4-Ethoxy group (improves solubility and selectivity). 4-Fluorophenyl at the 1-position (vs. trifluoromethylbenzyl in the target compound). Aminopyridinyloxy side chain on the phenyl ring. Activity: Potent Met kinase inhibitor with complete tumor stasis in GTL-16 xenograft models. Advanced to phase I clinical trials due to favorable pharmacokinetics and safety .

Deuterium-Enriched Quinoline Derivative

Structure: 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide.

  • Core: 1,2-dihydroquinoline (vs. dihydropyridine in the target compound).
  • Substituents :
    • Deuterium enrichment at key positions (enhances metabolic stability).
    • 4-Hydroxy, 5-methoxy, and N,1-dimethyl groups.

      Activity : Demonstrates anticancer and autoimmune disease applications, leveraging deuterium to prolong half-life and reduce toxicity .

DM-20 (Structural Analog)

Structure : N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide.

  • Core : 1,2-dihydropyridine with 2-oxo group.
  • Substituents: 4-Methoxy-6-methylpyridinone moiety. 4-(Trifluoromethyl)benzyl group (shared with the target compound). Pyrrole carboxamide side chain. Activity: Structural data (1H NMR) suggest solubility optimization strategies, though biological targets remain uncharacterized .

Structural and Pharmacokinetic Insights

Impact of Substituents on Activity

  • Carbamoyl vs. Ethoxy/Methoxy : The target compound’s 4-carbamoylphenyl group may offer superior hydrogen-bonding interactions compared to BMS-777607’s ethoxy or DM-20’s methoxy groups, influencing target affinity.
  • Deuterium Effects : highlights deuterium’s role in reducing CYP450-mediated metabolism, a strategy applicable to the target compound for optimizing half-life .

Selectivity and Solubility

  • BMS-777607’s 4-ethoxy group and fluorophenyl substituent balance kinase selectivity and aqueous solubility, a design consideration for the target compound .
  • DM-20’s methyl and methoxy groups on the pyridinone core suggest strategies to mitigate crystallinity and enhance solubility .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target Key Finding
Target Compound 1,2-dihydropyridine 1-(4-(trifluoromethyl)benzyl), 3-(4-carbamoylphenyl)carboxamide Hypothetical kinase N/A
BMS-777607 1,2-dihydropyridine 4-ethoxy, 1-(4-fluorophenyl), 3-(substituted phenyl)carboxamide Met kinase Phase I clinical candidate
Deuterated Quinoline 1,2-dihydroquinoline Deuterium-enriched, 4-hydroxy-5-methoxy, N,1-dimethyl Anticancer/autoimmune Enhanced metabolic stability
DM-20 1,2-dihydropyridine 4-methoxy-6-methyl, 3-(pyrrole)carboxamide, 1-(4-(trifluoromethyl)benzyl) Undisclosed Solubility-focused design

Table 2. Pharmacokinetic Highlights

Compound Metabolic Stability Solubility Strategy Clinical Progress
Target Compound Unknown Carbamoyl (H-bonding) Preclinical (assumed)
BMS-777607 High Ethoxy substitution Phase I
Deuterated Quinoline Enhanced (deuterium) Deuteration Preclinical
DM-20 Moderate Methoxy/methyl groups Research phase

Research Findings and Implications

  • Deuteration Strategy : Incorporating deuterium at metabolically vulnerable positions could improve the target compound’s pharmacokinetics, as demonstrated in .
  • Solubility Challenges : DM-20’s design highlights the need for polar substituents (e.g., methoxy) to counteract the lipophilicity of the trifluoromethyl group, a lesson applicable to the target compound .

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